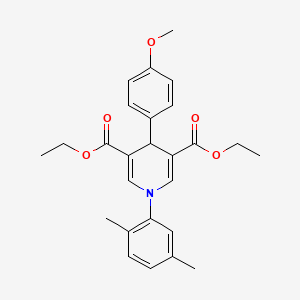![molecular formula C23H20ClN3O3S2 B11633138 Prop-2-en-1-yl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633138.png)
Prop-2-en-1-yl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-({2-[(3-chlorophényl)amino]-2-oxoéthyl}sulfanyl)-5-cyano-2-méthyl-4-(thiophène-2-yl)-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle est un composé organique complexe présentant un large éventail d’applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l’industrie. Ce composé est caractérisé par sa structure unique, qui comprend un noyau de dihydropyridine, un cycle thiophène et un groupe chlorophényle, entre autres groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-({2-[(3-chlorophényl)amino]-2-oxoéthyl}sulfanyl)-5-cyano-2-méthyl-4-(thiophène-2-yl)-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle implique généralement plusieurs étapes, y compris la formation du noyau dihydropyridine, l’introduction du cycle thiophène et la fixation du groupe chlorophényle. Les voies de synthèse courantes peuvent impliquer :
Réactions de condensation : Utilisation d’aldéhydes et d’amines pour former le noyau dihydropyridine.
Réactions de substitution : Introduction du cycle thiophène et du groupe chlorophényle par substitution nucléophile.
Réactions d’oxydation et de réduction : Ajustement de l’état d’oxydation de divers groupes fonctionnels pour obtenir la structure souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu pour garantir un rendement et une pureté élevés. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, sont optimisées pour maximiser l’efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-({2-[(3-chlorophényl)amino]-2-oxoéthyl}sulfanyl)-5-cyano-2-méthyl-4-(thiophène-2-yl)-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion du noyau dihydropyridine en pyridine.
Réduction : Réduction du groupe cyano en amine.
Substitution : Remplacement du groupe chlorophényle par d’autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que l’hydrure de lithium et d’aluminium, et les nucléophiles tels que le méthylate de sodium. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire un dérivé de la pyridine, tandis que la réduction peut produire un composé substitué par une amine.
Applications de la recherche scientifique
Le 6-({2-[(3-chlorophényl)amino]-2-oxoéthyl}sulfanyl)-5-cyano-2-méthyl-4-(thiophène-2-yl)-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde ou inhibiteur biochimique.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
PROP-2-EN-1-YL 6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used in studies related to organic synthesis, reaction mechanisms, and material science.
Biology: It can be employed in biological assays to investigate its effects on various biological pathways and processes.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmacological studies.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
Le mécanisme d’action du 6-({2-[(3-chlorophényl)amino]-2-oxoéthyl}sulfanyl)-5-cyano-2-méthyl-4-(thiophène-2-yl)-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-chlorophényl)-1-(pyridin-3-yl)prop-2-én-1-one : Un dérivé de chalcone présentant des caractéristiques structurales similaires.
N-(2-fluorophényl)-N-[1-(2-phényléthyl)-4-pipéridinyl]-propén-2-amide : Un analogue du fentanyl présentant des groupes fonctionnels comparables.
Unicité
Le 6-({2-[(3-chlorophényl)amino]-2-oxoéthyl}sulfanyl)-5-cyano-2-méthyl-4-(thiophène-2-yl)-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle se distingue par sa combinaison unique de groupes fonctionnels et son potentiel pour des applications diverses. Sa structure permet diverses modifications chimiques, ce qui en fait un composé polyvalent pour la recherche et le développement.
Propriétés
Formule moléculaire |
C23H20ClN3O3S2 |
|---|---|
Poids moléculaire |
486.0 g/mol |
Nom IUPAC |
prop-2-enyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-3-9-30-23(29)20-14(2)26-22(17(12-25)21(20)18-8-5-10-31-18)32-13-19(28)27-16-7-4-6-15(24)11-16/h3-8,10-11,21,26H,1,9,13H2,2H3,(H,27,28) |
Clé InChI |
VFNYKDNMTBJDKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)Cl)C#N)C3=CC=CS3)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Pyrrolidinedione, 3-[[2-(3-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11633067.png)
![2-[(4-methoxybenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633074.png)

![4-bromo-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11633089.png)
![2-(4-Methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11633097.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633105.png)
![(5Z)-2-(4-methylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11633123.png)
![(5Z)-2-(4-methoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11633128.png)
![2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11633153.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633162.png)
![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633169.png)
![3-amino-N-(2,3-dimethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11633176.png)
